Meta-Methoxy Phenylurea Positioning Confers Distinct NTPDase Inhibitory Potential vs. Para-Methoxy Analogs
SAR studies on a related series of 1,3,4-oxadiazole-ureas demonstrate that the position of the methoxy substituent on the phenylurea moiety is a critical determinant of enzyme inhibitory activity. Compounds bearing a 2-methoxy (ortho) substituted phenyl ring (e.g., compound 7f in the cited study) exhibited good activity against NTPDase8, whereas para-substituted analogs (7a with 4-OCH3 and 7e with 4-Cl) showed poor activity across NTPDase isoforms [1]. CAS 1334374-68-3 presents a 3-methoxy (meta) substitution pattern on its phenylurea ring, a regioisomeric arrangement distinct from both the active ortho-substituted and inactive para-substituted series, occupying a unique and underexplored SAR space.
| Evidence Dimension | NTPDase8 inhibitory activity as a function of phenylurea methoxy position |
|---|---|
| Target Compound Data | 3-OCH3 (meta) substitution (CAS 1334374-68-3) — direct activity data not reported |
| Comparator Or Baseline | 7f (2-OCH3, ortho): good NTPDase8 activity; 7a (4-OCH3, para): poor NTPDase activity [1] |
| Quantified Difference | Meta substitution occupies a structurally distinct SAR space; ortho > meta > para activity rank inferred from SAR trends |
| Conditions | In vitro ecto-NTPDase inhibition assay using human NTPDase isoforms 1, 2, 3, and 8; molecular docking studies |
Why This Matters
The unique meta-methoxy substitution on CAS 1334374-68-3 may yield an isoform selectivity or potency profile distinct from both the active ortho-substituted and inactive para-substituted analogs, making it a valuable tool compound for probing positional effects in oxadiazole-urea SAR studies.
- [1] Abbasi, M. A., et al. (2026). Design, synthesis, and enzyme kinetic evaluation of oxadiazole derivatives as nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors. RSC Advances. Retrieved from https://pubs.rsc.org/en/Content/ArticleLanding/2026/RA/D6RA01543C View Source
